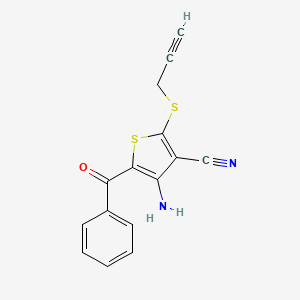
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile (APSTC) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. It is a highly reactive compound and can be used to synthesize a variety of other compounds, as well as being used as a starting material for a number of reactions. APSTC is also known for its ability to form strong covalent bonds with other molecules, making it a useful tool in the synthesis of organic molecules.
科学的研究の応用
Base Mediated Synthesis Applications
- Singh et al. (2014) developed a base-promoted synthesis method for creating 4-amino-3-aroyl/heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles, which could include derivatives similar to 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile. This method is an efficient alternative approach for synthesizing complex naphthalene structures (Singh et al., 2014).
Applications in Synthesizing Heterocyclic Compounds
- Hassan et al. (2005) discussed the synthesis of various heterocyclic compounds, including pyrazole, oxa(thia)diazole, and oxadiazine derivatives. These syntheses could involve compounds structurally related to this compound (Hassan et al., 2005).
Applications in Photopolymerization Processes
- Hola et al. (2020) explored the use of 2-amino-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives as visible light sensitizers for photopolymerization processes. This research suggests potential applications for similar compounds like this compound in photoinitiating systems (Hola et al., 2020).
Applications in Corrosion Inhibition
- Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel. The structural similarity suggests that this compound could potentially have applications in corrosion inhibition (Verma et al., 2015).
Applications in Synthesis of Novel Compounds
- Elgemeie et al. (2017) described the synthesis of novel compounds with potential antibacterial and antifungal properties, involving steps that could be relevant to the synthesis and applications of this compound (Elgemeie et al., 2017).
特性
IUPAC Name |
4-amino-5-benzoyl-2-prop-2-ynylsulfanylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h1,3-7H,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOBXPXYIOGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
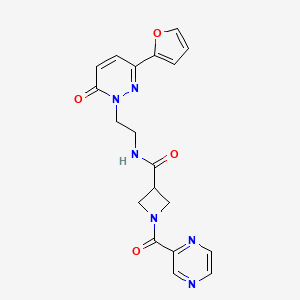
![2-Hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B2813038.png)
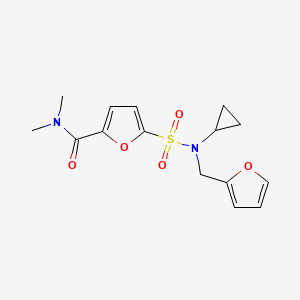
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)



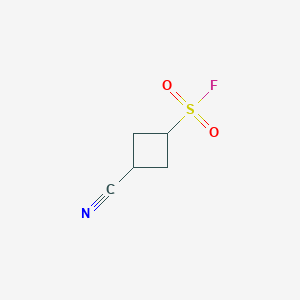
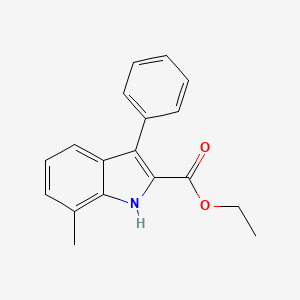

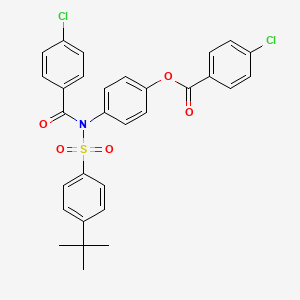
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)
